molecular formula C16H11N3O2S2 B5595211 N-(1,3-benzothiazol-2-yl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide

N-(1,3-benzothiazol-2-yl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide

Cat. No.: B5595211
M. Wt: 341.4 g/mol
InChI Key: FKSUXNIVSDBFES-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide is a complex organic compound that features both benzothiazole and benzoxazole moieties. These heterocyclic structures are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Mechanism of Action

The mechanism of action of benzothiazole derivatives can vary widely depending on the specific derivative and its biological target. For example, some benzothiazole derivatives have been found to have anti-tubercular activity, with their mechanism of action involving inhibition of the target DprE1 .

Safety and Hazards

The safety and hazards associated with benzothiazole derivatives can vary widely depending on the specific derivative. It’s important to refer to the appropriate Material Safety Data Sheet (MSDS) for information on handling, storage, and disposal .

Future Directions

The future directions for research on benzothiazole derivatives are vast and varied. They include further exploration of their biological activities, development of new synthetic methods, and investigation of their potential as therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide typically involves the formation of the benzothiazole and benzoxazole rings followed by their coupling through a sulfanyl linkage. Common synthetic routes may include:

    Formation of Benzothiazole and Benzoxazole Rings: These rings can be synthesized through cyclization reactions involving appropriate precursors such as o-aminothiophenol for benzothiazole and o-aminophenol for benzoxazole.

    Coupling Reaction: The benzothiazole and benzoxazole intermediates are then coupled using a sulfanyl linkage, often facilitated by reagents like thionyl chloride or sulfur dichloride.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the cleavage of the sulfanyl linkage.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzothiazole or benzoxazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Utilized in the development of advanced materials or as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds containing the benzothiazole ring, known for their diverse biological activities.

    Benzoxazole Derivatives: Compounds with the benzoxazole ring, also noted for their biological and industrial applications.

Uniqueness

N-(1,3-benzothiazol-2-yl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide is unique due to the combination of both benzothiazole and benzoxazole moieties linked through a sulfanyl group. This structural feature may confer unique properties and activities compared to compounds containing only one of these rings.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2S2/c20-14(19-15-17-11-6-2-4-8-13(11)23-15)9-22-16-18-10-5-1-3-7-12(10)21-16/h1-8H,9H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKSUXNIVSDBFES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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